molecular formula C54H81N15O12 B10822654 Y-Rfrp-3

Y-Rfrp-3

Cat. No.: B10822654
M. Wt: 1132.3 g/mol
InChI Key: STIKMBSUWSFACN-OQGPALKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Y-RFRP-3, also known as RFamide-related peptide-3, is a mammalian ortholog of the avian gonadotropin-inhibitory hormone. It is a neuropeptide that plays a significant role in regulating energy homeostasis, metabolism, and reproduction. This compound exerts its effects through its interaction with G protein-coupled receptor 147, influencing various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Y-RFRP-3 involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The purification of the synthesized peptide is achieved through high-performance liquid chromatography, ensuring the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Y-RFRP-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with enhanced stability, activity, or altered functional properties. These modifications are crucial for studying the peptide’s biological functions and potential therapeutic applications .

Scientific Research Applications

Y-RFRP-3 has a wide range of scientific research applications, including:

Mechanism of Action

Y-RFRP-3 exerts its effects by binding to G protein-coupled receptor 147, which is expressed in various tissues, including the hypothalamus. Upon binding, this compound activates intracellular signaling pathways that regulate the release of gonadotropin-releasing hormone, thereby inhibiting the secretion of luteinizing hormone and follicle-stimulating hormone. This mechanism plays a crucial role in regulating reproductive functions and energy balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its dual role in regulating both reproductive functions and energy homeostasis. Unlike other similar compounds, this compound has been shown to have orexigenic effects, stimulating food intake and influencing glucose metabolism. This dual functionality makes this compound a valuable target for studying the integration of energy balance and reproductive functions .

Properties

Molecular Formula

C54H81N15O12

Molecular Weight

1132.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C54H81N15O12/c1-29(2)25-39(66-49(77)38(28-43(57)72)65-51(79)41-15-10-24-69(41)53(81)44(30(3)4)67-46(74)34(55)26-32-16-18-33(70)19-17-32)52(80)68-23-9-14-40(68)50(78)63-36(20-21-42(56)71)48(76)62-35(13-8-22-61-54(59)60)47(75)64-37(45(58)73)27-31-11-6-5-7-12-31/h5-7,11-12,16-19,29-30,34-41,44,70H,8-10,13-15,20-28,55H2,1-4H3,(H2,56,71)(H2,57,72)(H2,58,73)(H,62,76)(H,63,78)(H,64,75)(H,65,79)(H,66,77)(H,67,74)(H4,59,60,61)/t34-,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1

InChI Key

STIKMBSUWSFACN-OQGPALKGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

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